REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH2:7]O.[Br:9]P(Br)Br>ClCCl>[BrH:9].[Br:9][CH2:7][C:6]1[S:5][CH:4]=[N:3][C:2]=1[CH3:1] |f:3.4|
|
Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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CC=1N=CSC1CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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BrP(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Dichloromethane was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was then dried in vacuo
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCC1=C(N=CS1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |